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Vidofludimus Calcium at a Glance

The table below summarizes the core characteristics of vidofludimus calcium based on current clinical

evidence.

Attribute Description

Mechanism of Dual-action: 1) Selective dihydroorotate dehydrogenase (DHODH) inhibitor
Action (anti-inflammatory/antiviral); 2) Nuclear receptor-related 1 (Nurrl) activator
(neuroprotective) [1] [2].

Therapeutic Targets both relapsing and progressive forms of MS, including patients without
Potential active focal inflammation, a population with high unmet medical need [1] [3] [4].
Key Appears to offer neuroprotective effects and slow disability progression without
Differentiator broad immunosuppression, potentially leading to a superior safety profile [3] [5].

Efficacy & Safety Data from Clinical Trials

The tables below consolidate key quantitative efficacy and safety results from the Phase 2 CALLIPER
(progressive MS) and EMPhASIS (relapsing-remitting MS) trials.

Table 1: Efficacy Data from the Phase 2 CALLIPER Trial (Progressive MS) [1] [3] [6]
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Population Endpoint Result (vs. Placebo)

Overall PMS (n=467) 24-week Confirmed Disability 23.8% risk reduction (HR 0.762)
Worsening (CDW)

PMS without Gd+ 24-week CDW 33.7% risk reduction (HR 0.663)

lesions

Primary Progressive MS  24-week CDW 31.3%-33.7% risk reduction (HR

(PPMS) 0.687-0.675)

Overall PMS (n=467) 24-week Confirmed Disability Over 2-fold probability (HR 2.441,
Improvement (CDI) p=0.034)

Overall PMS Reduction in Thalamic Atrophy 20% lower annualized rate
Rate

Overall PMS Reduction in Overall Brain Volume 5% relative improvement (not
Loss statistically significant)

Table 2: Long-Term Safety & Efficacy from Phase 2 EMPhASIS Trial (RRMS) - Open-Label
Extension [1] [7] [8]

Category Result at Week 144

Patients free of 12-week 92.3%

cbw

Patients free of 24-week 92.7%

cbw

Disability Events (Post- 44.8% relapse-associated worsening (RAW); 13.8% progression
Rebaseline) independent of relapse activity (PIRA)

Cumulative Treatment ~952 patient-years

Exposure
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Category Result at Week 144

Annualized ~6.4%
Discontinuation Rate

Safety Profile Comparable to placebo; low rates of serious adverse events; no new
safety signals; most events were mild [1] [3] [8]

Detailed Experimental Protocols

To facilitate the evaluation and potential replication of studies, here are the methodologies for key

experiments.

Phase 2 CALLIPER Trial in Progressive MS [1] [4]

e Objective: To evaluate the efficacy and safety of vidofludimus calcium in progressive MS (PMS),
including primary progressive MS (PPMS) and non-active secondary progressive MS (naSPMS).
¢ Design: A double-blind, randomized, placebo-controlled trial.
e Participants: 467 adults with PMS, no relapses in the two years prior to enrollment.
¢ Intervention: 45 mg of oral vidofludimus calcium or placebo once daily for 120 weeks.
¢ Primary Endpoints:
o Brain Atrophy: Percent brain volume change (PBVC), measured by MRI.
o Disability Progression: 24-week confirmed disability worsening (24wCDW), assessed by a
composite of EDSS, Timed 25-Foot Walk, and 9-Hole Peg Test.
o Key Biomarker: Serum neurofilament light chain (NfL), a marker of neuronal damage.
e Analysis: The primary analysis for brain volume change was a least squares mean difference re-
baselined at 6 months. Disability outcomes were analyzed using hazard ratios from Cox proportional
hazards models.

Phase 2 EMPhASIS Trial in Relapsing-Remitting MS [1] [7] [8]

¢ Objective: To assess the efficacy and safety of vidofludimus calcium in patients with relapsing-
remitting MS (RRMS).

e Design: An initial 24-week double-blind, placebo-controlled period, followed by an open-label
extension (OLE).
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e Participants: 268 patients with RRMS in the core study; 254 entered the OLE.
¢ Intervention: Daily oral doses of 10, 30, or 45 mg of vidofludimus calcium or placebo. In the OLE,
all patients received 45 mg.
¢ Key Efficacy Measures in OLE:
o Disability Worsening: Time to 12- and 24-week confirmed disability worsening (CDW) as
measured by EDSS.
o Disability Event Characterization: Events were categorized as either relapse-associated
worsening (RAW) or progression independent of relapse activity (PIRA).
o Safety Assessment: Continuous monitoring of adverse events, serious adverse events, and
laboratory parameters.

Mechanism of Action: Signaling Pathways

Vidofludimus calcium exerts its therapeutic effects through a dual mechanism, targeting both inflammation

and neurodegeneration. The diagram below illustrates its signaling pathways.

( Vidofludimus Calcium )

Anti-inflammatory & AntivirajfPathway

( DHODH Enzyme )

de novo Pyrimidine
Synthesis

:

Proliferation of
Activated T & B Cells

y

CNS Inflammatory
Attack

Aibits \Activates

Neuroprotective Pathway
Nurrl Transcription
Factor

Reduced Microglial Reduced Neuronal
Activation Apoptosis

N

Improved Neurotoxic
Environment

Neuroprotection & Reduced
Disability Progression

© 2026 Smolecule. All rights reserved.

4/6 Tech Support



https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.smolecule.com/products/s548869?utm_src=pdf-body
https://www.smolecule.com/products/s548869?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Click to download full resolution via product page

Interpretation of the Therapeutic Profile

¢ Neuroprotection in Progressive MS: The efficacy of vidofludimus calcium in patients without

gadolinium-enhancing (Gd+) lesions is a key differentiator [1] [3] [4]. This suggests its benefit
extends beyond controlling focal inflammation and may address the diffuse chronic inflammation and

neurodegeneration that drive progression in advanced MS. The significant effect on confirmed
disability improvement (CDI) further supports a disease-modifying potential [1] [8].

e Favorable Safety and Tolerability: The safety profile observed across trials is notable. The lack of
increased infection rates and low discontinuation rates over the long term suggest a potentially high

therapeutic index [1] [3] [5]. This is a significant advantage for a chronic disease requiring lifelong
treatment.

e Ongoing Research: The final and most definitive assessment of vidofludimus calcium's therapeutic
index will come from the ongoing twin Phase 3 ENSURE trials in relapsing MS, with top-line data
expected by the end of 2026 [1] [4] [8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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